Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine-1-carboxylate core linked to a thieno[2,3-d]pyrimidinyl moiety via a sulfanyl acetyl bridge. The ethyl carboxylate group enhances solubility, while the sulfanyl acetyl linker may influence conformational flexibility and target binding.
Properties
Molecular Formula |
C17H22N4O4S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O4S2/c1-3-25-17(24)21-6-4-20(5-7-21)14(22)10-26-9-13-18-15(23)12-8-11(2)27-16(12)19-13/h8H,3-7,9-10H2,1-2H3,(H,18,19,23) |
InChI Key |
OHMKRAMKJNUUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC2=NC3=C(C=C(S3)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Aminothiophene Precursor Preparation
Chlorination at Position 4
Functionalization at Position 2
-
The chlorinated intermediate undergoes nucleophilic substitution with mercaptoethanol or thiourea to introduce the sulfhydryl (-SH) group.
-
Key reaction :
Optimization and Analytical Data
Reaction Optimization Table
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) :
Challenges and Mitigation Strategies
-
Low coupling efficiency : Steric hindrance from the thienopyrimidine core reduces reactivity. Using microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields to 75%.
-
Byproduct formation : Excess bromoacetyl bromide leads to di-acetylated byproducts. Stoichiometric control (1.2 eq bromoacetyl bromide) minimizes this issue.
Alternative Synthetic Routes
One-Pot Assembly
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Formation
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Mechanistic Insight : Nucleophilic attack by hydroxide ion at the carbonyl carbon leads to cleavage of the ester bond, forming a tetrahedral intermediate that collapses to release ethanol .
Sulfanyl Group Reactivity
The methylsulfanylacetyl moiety participates in nucleophilic substitution or oxidation reactions, enabling diversification of the thioether linkage.
Oxidation to Sulfoxide/Sulfone
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 6 h | Sulfoxide derivative | 92% | |
| m-CPBA | DCM, 0°C → RT, 2 h | Sulfone derivative | 88% |
Nucleophilic Displacement
The sulfanyl group can be displaced by amines or thiols under basic conditions:
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, or coordination with metal ions, modulating pharmacological properties.
N-Alkylation
Acylation
| Acylating Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0°C, 2 h | Acetylated piperazine derivative | 90% | |
| Benzoyl chloride | Et₃N, THF, RT, 4 h | Benzoylated analog | 83% |
Hydroxyl Group Modifications
The 4-hydroxyl group on the thienopyrimidine ring is susceptible to phosphorylation or glycosylation.
Phosphorylation
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| POCl₃ | TEA, DCE, reflux, 8 h | 4-Phosphorylthieno[2,3-d]pyrimidine derivative | 68% |
Glycosylation
| Sugar Donor | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetobromoglucose | Ag₂O, DCM, 4Å MS, RT, 24 h | Glycosylated analog | 58% |
Thienopyrimidine Core Reactivity
The fused thieno[2,3-d]pyrimidine system participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich sulfur and nitrogen atoms .
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro derivative | 73% | |
| Bromination | Br₂, CHCl₃, RT, 4 h | 5-Bromo analog | 81% |
Metal Coordination
The compound forms complexes with transition metals via the piperazine nitrogen and thienopyrimidine sulfur:
| Metal Salt | Conditions | Complex | Stability | References |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 6 h | [Cu(L)Cl₂] | High | |
| Zn(NO₃)₂ | EtOH/H₂O, 60°C, 12 h | [Zn(L)(NO₃)₂] | Moderate |
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:
Scientific Research Applications
Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Divergences
The piperazine-carboxylate core is a common feature among several analogs, but substituents critically modulate physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous substituents.
- Thienopyrimidine vs. Benzothiazole/Oxadiazole: The target’s thienopyrimidine group (a bicyclic sulfur-nitrogen heterocycle) contrasts with the benzothiazole () and oxadiazole () moieties.
- Sulfanyl Acetyl vs. Sulfonyl/Carbonyl Linkers : The sulfanyl acetyl group in the target compound may confer greater flexibility compared to the rigid sulfonyl () or carbonyl () linkers, impacting conformational stability during receptor binding .
Computational Similarity and Bioactivity Correlations
Structural similarity metrics, such as Tanimoto and Dice indices, are critical for predicting bioactivity. For example:
- The target compound’s thienopyrimidine group shares topological polar surface area (TPSA) similarities with benzothiazole derivatives (), suggesting comparable membrane permeability .
- Clustering analyses () indicate that compounds with analogous sulfanyl/sulfonyl linkers (e.g., and ) may target overlapping protein classes, such as kinases or cytochrome P450 enzymes.
Spectroscopic and Physicochemical Properties
- NMR Profiling: As demonstrated in , compounds with similar cores exhibit nearly identical proton chemical shifts in conserved regions (e.g., piperazine protons), while divergent substituents (e.g., thienopyrimidinyl vs. oxadiazolyl) cause shifts in regions A (39–44 ppm) and B (29–36 ppm) .
Implications for Drug Discovery
The structural and bioactivity correlations highlighted here underscore the importance of substituent optimization in piperazine-carboxylate derivatives. For instance:
- Thienopyrimidine-based analogs may excel in targeting ATP-binding pockets due to their planar, aromatic structure.
- Sulfanyl acetyl linkers could improve binding kinetics in flexible active sites compared to rigid sulfonyl groups .
Biological Activity
Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound exhibiting diverse biological activities. Its unique thieno[2,3-d]pyrimidine framework, combined with various functional groups, positions it as a promising candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.6 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, alongside a thieno[2,3-d]pyrimidine moiety that contributes to its pharmacological effects.
Anticancer Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. Specifically, derivatives of this class have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cancer cell proliferation.
Key Findings:
- Mechanism of Action: The compound may bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways involved in cancer progression.
- Case Study: A study demonstrated that related thieno[2,3-d]pyrimidine derivatives exhibited potent cytotoxicity against human cancer cell lines with IC50 values indicating significant activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
Key Findings:
- Activity Spectrum: The compound demonstrated substantial inhibition against both Gram-positive and Gram-negative bacteria.
- Potential Applications: It could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity, particularly as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's.
Key Findings:
- Neuroprotective Effects: In vitro studies have indicated that piperazine derivatives can protect neuronal cells from oxidative stress .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate?
Methodological Answer: The synthesis involves three primary steps:
Thieno[2,3-d]pyrimidine Core Formation : Condensation of 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-carbaldehyde with thiourea derivatives under acidic conditions, followed by oxidation to introduce the methylsulfanyl group .
Sulfanyl Acetylation : Reaction of the thienopyrimidine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanyl-acetyl linkage .
Piperazine Coupling : The acetylated intermediate is coupled with ethyl piperazine-1-carboxylate via nucleophilic substitution, typically using DMF as a solvent and potassium carbonate as a base .
Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis : Use deuterated DMSO or CDCl₃ to resolve peaks. Key signals include:
- Thienopyrimidine protons: δ 6.8–7.2 ppm (aromatic).
- Piperazine methylene: δ 3.4–3.6 ppm (multiplet).
- Ethoxy group: δ 1.2–1.4 ppm (triplet) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 452.12) .
- HPLC Purity : Use a C18 column with a methanol/water gradient (70:30 to 90:10) and UV detection at 254 nm to verify purity >95% .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational structural predictions be resolved?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Refine structures using SHELXL (version 2018/3) to resolve bond-length discrepancies and validate tautomeric forms .
- DFT Calculations : Compare experimental NMR shifts with Gaussian 16 (B3LYP/6-311+G(d,p))-derived chemical shifts. Adjust for solvent effects using the IEF-PCM model .
Example : Discrepancies in sulfanyl group orientation can be resolved by comparing experimental NOESY cross-peaks with computed dihedral angles.
Q. What strategies optimize reaction yield in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Ullmann-type coupling, which may enhance piperazine attachment efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low dielectric constant) to balance reactivity and byproduct formation .
- Temperature Control : Perform reactions under microwave irradiation (100°C, 30 min) to reduce side reactions .
Data-Driven Adjustment : Use a factorial design (e.g., 2³) to evaluate solvent, catalyst, and temperature interactions.
Q. How to design enzyme inhibition assays for this compound’s biological evaluation?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR or CDK2) based on structural similarity to known thienopyrimidine inhibitors .
- Assay Conditions :
- IC₅₀ Determination : Use a fluorescence-based ADP-Glo™ kinase assay with ATP concentrations near Kₘ.
- Selectivity Screening : Test against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Validation : Confirm binding mode via molecular docking (AutoDock Vina) and compare with co-crystallized ligands (PDB: 4HJO).
Specialized Research Scenarios
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (typically >200°C for similar piperazine derivatives) .
- Oxidative Stability : Expose to 3% H₂O₂ and monitor sulfoxide formation via HPLC .
Q. How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing 0.1% Tween-80 .
- Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
- Solubility Enhancement : Screen cyclodextrins (e.g., HP-β-CD) at 10–20 mM to improve bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across cell lines?
Methodological Answer:
- Cell Line Profiling : Validate receptor expression (e.g., qPCR for kinase targets) in discrepant cell lines (e.g., HeLa vs. MCF-7) .
- Metabolic Stability : Assess cytochrome P450 metabolism using human liver microsomes (HLMs) to identify inactivation pathways .
- Redundant Pathways : Perform RNA-seq to identify compensatory signaling mechanisms (e.g., MAPK vs. PI3K crosstalk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
